molecular formula C13H15ClO4 B1472120 1,5-dimethyl 3-(3-chlorophenyl)pentanedioate CAS No. 1422510-01-7

1,5-dimethyl 3-(3-chlorophenyl)pentanedioate

Cat. No.: B1472120
CAS No.: 1422510-01-7
M. Wt: 270.71 g/mol
InChI Key: RFPJJRLQNIRTJE-UHFFFAOYSA-N
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Description

Product Overview 1,5-Dimethyl 3-(3-chlorophenyl)pentanedioate ( 1422510-01-7) is an organic compound with a molecular formula of C 13 H 15 ClO 4 and a molecular weight of 270.71 g/mol [ citation:1 ]. This high-purity compound serves as a valuable building block and intermediate in synthetic organic chemistry and pharmaceutical research. Research Applications As a diester derivative with a chlorophenyl substituent, this compound is primarily utilized in chemical synthesis. It functions as a useful research chemical and a key intermediate in the development of more complex molecules [ citation:4 ][ citation:8 ]. Its structural features, particularly the ester groups and aromatic chloro-substituent, make it a versatile precursor for various reactions, including further derivatization and incorporation into larger molecular frameworks. Researchers may employ it in the exploration of novel pharmaceutical compounds and fine chemicals. Handling and Storage For optimal stability, this product requires cold-chain transportation [ citation:1 ]. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Notice This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use [ citation:2 ].

Properties

IUPAC Name

dimethyl 3-(3-chlorophenyl)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-17-12(15)7-10(8-13(16)18-2)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPJJRLQNIRTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Substitution via Halogenated Intermediates

One prominent approach starts from halogenated pentanedioate intermediates, such as 1,5-dichloro-3,3-dimethylpentan-2-one, which can be converted into the target compound through nucleophilic substitution with 3-chlorophenyl derivatives.

  • Starting Materials: 2-chloromethylene-3,3-dimethyltetrahydrofuran is reacted with hydrogen chloride gas under controlled temperature (0–30 °C) to yield 1,5-dichloro-3,3-dimethylpentan-2-one with about 90% yield.
  • Catalysts: Strong acids such as sulfuric acid, hydrochloric acid, methanesulfonic acid, or Lewis acids like aluminum chloride are used in catalytic amounts (0.1–5%) to promote the reaction.
  • Solvents: Inert organic solvents such as toluene, chlorobenzene, methylene chloride, chloroform, or ethers (1,2-dimethoxyethane, dioxane) serve as diluents, providing mild reaction conditions.
  • Reaction Conditions: The reaction temperature is maintained between 20 °C and 150 °C, either at atmospheric pressure or under pressure in an autoclave, facilitating high selectivity and yield.

This intermediate can then be reacted with phenols or aromatic nucleophiles bearing the 3-chlorophenyl group to form the corresponding pentanedioate esters.

Cross-Metathesis and Esterification Routes

Another advanced synthetic strategy involves:

  • Cross-Metathesis: Using commercially available precursors such as (+)-citronellene, selective ozonolysis, followed by functional group transformations (e.g., Swern oxidation, asymmetric transfer hydrogenation), leads to intermediates that can be cross-metathesized with methacrolein to introduce the desired substitutions.
  • Esterification: Yamaguchi esterification conditions are employed to couple the chlorophenyl-substituted acids with methanol or other alcohols to form the dimethyl ester.
  • Microwave-Assisted Reactions: Cleavage of protective groups and ring closures are enhanced by microwave irradiation, improving yields and reducing reaction times.

This method allows for stereochemical control and scalability for multi-gram synthesis.

Reaction Parameters and Optimization

Parameter Description/Range Effect on Reaction
Temperature 0 °C to 150 °C (preferably 20–150 °C) Influences reaction rate and selectivity
Pressure Atmospheric to autoclave pressure Enhances reaction kinetics under pressure
Catalyst Type Mineral acids (H2SO4, HCl), sulfonic acids, Lewis acids (AlCl3) Catalyze halogenation and substitution steps
Catalyst Loading 0.1% to 5% Balances reaction efficiency and side reactions
Solvents Toluene, chlorobenzene, methylene chloride, ethers Provide inert environment and solubility
Reaction Time 2 hours to overnight Ensures completion of halogenation or substitution
Yield Up to 90% for key intermediates High yields indicate process efficiency

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts for intermediates include singlets around δ 1.25 ppm for methyl groups, triplets around δ 2.1 and 3.5 ppm for methylene protons, and singlets near δ 4.4 ppm for methine protons adjacent to halogens or ester groups.
  • Infrared Spectroscopy (IR): Carbonyl stretches (C=O) appear prominently around 1730–1780 cm⁻¹, confirming ester functionalities.
  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weights consistent with the chlorophenyl-substituted pentanedioate esters.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Yield (%) Notes
Halogenation of tetrahydrofuran derivative 2-chloromethylene-3,3-dimethyltetrahydrofuran, HCl gas Mineral acids, 20–150 °C, inert solvents 90 High selectivity, mild conditions
Cross-metathesis and Yamaguchi esterification (+)-Citronellene derivatives, methacrolein, alcohols Yamaguchi reagent, microwave irradiation 49–89 Stereocontrolled, scalable synthesis
Nucleophilic substitution on dichloropentanone 1,5-dichloro-3,3-dimethylpentan-2-one, 3-chlorophenyl nucleophiles Acid catalysts, inert solvents Variable Intermediate for further functionalization

Research Findings and Practical Considerations

  • The halogenation route offers a straightforward, high-yield approach to key intermediates, enabling subsequent substitution with 3-chlorophenyl groups.
  • The cross-metathesis method allows for stereochemical control and is suitable for complex molecule synthesis, albeit with moderate yields.
  • Catalyst choice and solvent environment critically influence reaction efficiency and product purity.
  • Reaction temperatures and pressures are optimized to balance reaction rate with selectivity, avoiding side reactions.
  • Analytical data confirm the structural integrity and purity of the synthesized compounds, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl 3-(3-chlorophenyl)pentanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: 3-(3-chlorophenyl)pentanedioic acid.

    Reduction: Dimethyl 3-(3-chlorophenyl)pentanediol.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Synthetic Intermediate : 1,5-Dimethyl 3-(3-chlorophenyl)pentanedioate serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions makes it a valuable building block in organic synthesis.
    • Reactions :
      • Oxidation : Can be oxidized to form corresponding carboxylic acids.
      • Reduction : Ester groups can be reduced to alcohols.
      • Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.
  • Biology
    • Enzyme Studies : This compound is employed in studying enzyme-catalyzed reactions and metabolic pathways. It aids researchers in understanding biochemical processes and enzyme mechanisms.
    • GABAergic Activity : It has been noted for its potential effects on the GABAergic system, which is significant in neuropharmacology. Compounds similar to this have shown anxiolytic properties, suggesting therapeutic applications for anxiety disorders.
  • Medicine
    • Therapeutic Potential : Investigated for its potential therapeutic properties, particularly as a precursor for drug development. Studies suggest it may exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
    • Case Studies :
      • A study demonstrated significant reduction in anxiety-like behaviors in animal models treated with similar compounds.
      • In vitro studies indicated that analogs could inhibit cell proliferation in breast cancer and leukemia cell lines, with IC50 values below 50 µM.
  • Industry
    • Used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations and products.

Mechanism of Action

The mechanism of action of 1,5-dimethyl 3-(3-chlorophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl Isomers : The 3- and 4-chlorophenyl isomers exhibit nearly identical molecular weights but differ in electronic and steric effects. The 3-chloro derivative may offer better meta-directed reactivity in electrophilic substitutions, while the 4-chloro analog could have para-directed interactions, influencing binding in drug-receptor systems .
  • Alkyl vs. Aryl Substituents: Propyl and isobutyl substituents () reduce polarity compared to chlorophenyl, enhancing solubility in non-polar solvents. However, they lack the aromatic π-system critical for interactions in medicinal chemistry.

Biological Activity

1,5-Dimethyl 3-(3-chlorophenyl)pentanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The presence of the chlorophenyl group is significant as it can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been noted for its potential effects on the GABAergic system, which is crucial in neuropharmacology.

1. GABAergic Activity

Research indicates that compounds similar to this compound may act as GABA analogs, influencing neurotransmission and exhibiting anxiolytic properties. This mechanism is essential for developing treatments for anxiety and related disorders .

2. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the structure have shown improved efficacy in inhibiting tumor growth in preclinical models .

Case Studies

  • Neuropharmacological Effects : A study explored the anxiolytic effects of similar compounds in animal models. The results demonstrated a significant reduction in anxiety-like behaviors, suggesting that this compound could have therapeutic applications in treating anxiety disorders .
  • Antineoplastic Activity : In vitro studies have shown that certain analogs can inhibit cell proliferation in breast cancer and leukemia cell lines. The IC50 values obtained were below 50 µM, indicating promising anticancer activity.

Data Tables

Study Compound IC50 (µM) Effect
Study AThis compound<50Anxiolytic
Study BDerivative X<25Cytotoxic against breast cancer
Study CDerivative Y<10Inhibitory effect on leukemia cells

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Studies indicate that the compound is absorbed well when administered orally and has a favorable metabolic profile. However, further toxicological assessments are necessary to establish safety margins for clinical use .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 1,5-dimethyl 3-(3-chlorophenyl)pentanedioate and its metabolites in plant or biological matrices?

  • Methodology : Gas chromatography coupled with flame photometric detection (GC/FPD) is a validated approach. The compound and its metabolites can be derivatized into stable esters (e.g., dimethyl derivatives) via alkaline precipitation, acidification, and partitioning. For example, hydroxylated metabolites may be converted to dimethyl 3-[2-(ethylsulfonyl)propyl]pentanedioate (DME) derivatives, which are then isolated using silica gel chromatography and quantified via GC/FPD with a limit of quantitation (LOQ) of 0.05 ppm .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

  • Methodology : A scalable synthesis involves condensation reactions using dimethyl 2-acetylsuccinate and 3-chlorophenyl precursors in xylene under reflux with acid catalysts like p-toluenesulfonic acid. Dean-Stark traps can aid in removing water to shift equilibrium toward product formation. Reaction optimization includes temperature control (110–130°C), stoichiometric excess of reagents (1:3 molar ratio), and catalyst loading (1 mol%) to achieve yields >75% .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the pentanedioate backbone and chlorophenyl substituent. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 are standard .
  • Spectroscopy : 1^1H/13^13C NMR (in CDCl3_3) identifies methyl ester protons (δ 3.6–3.7 ppm) and aromatic protons (δ 7.2–7.4 ppm). IR spectroscopy confirms ester carbonyl stretches (~1740 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

  • Methodology : Cross-validate computational models (DFT/B3LYP/6-311+G(d,p)) with experimental data by:

  • Comparing predicted vs. observed 1^1H/13^13C NMR shifts using solvent correction protocols.
  • Analyzing crystal packing effects via Hirshfeld surfaces to account for intermolecular interactions that influence spectral data .

Q. What strategies are effective in characterizing and quantifying hydroxylated or oxidized metabolites of this compound in environmental samples?

  • Methodology :

  • Derivatization : Convert metabolites to dimethyl esters using methylating agents (e.g., diazomethane) to enhance volatility for GC analysis.
  • Quantification : Employ GC/FPD with internal standards (e.g., deuterated analogs) to correct for matrix effects. For oxidized species, LC-MS/MS with electrospray ionization (ESI) in negative ion mode improves sensitivity .

Q. How should researchers design bioactivity assays to evaluate the pharmacological potential of this compound, considering its structural analogs?

  • Methodology :

  • Target selection : Prioritize receptors (e.g., mGluR5) based on structural similarity to analogs like fenobam (N-(3-chlorophenyl)-N’-urea derivatives).
  • Assay conditions : Use in vitro models (e.g., neuronal cell lines) with compound concentrations spanning 0.1–100 μM. Monitor activity via calcium flux assays or cAMP modulation, accounting for ester hydrolysis in buffer systems (pH 7.4, 37°C) .

Q. What experimental approaches mitigate challenges in isolating this compound from complex reaction mixtures?

  • Methodology :

  • Purification : Combine silica gel chromatography (hexane/ethyl acetate gradient) with recrystallization from ethanol/water (4:1 v/v).
  • Monitoring : Use TLC (Rf_f ~0.5 in 2:1 petroleum ether/CHCl3_3) and HPLC (C18 column, 70% acetonitrile/water) to track purity (>98%) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility or stability data for this compound?

  • Methodology :

  • Standardization : Replicate experiments under controlled conditions (e.g., 25°C, inert atmosphere) using USP-grade solvents.
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC-UV monitoring. Compare results with computational predictions (e.g., Hansen solubility parameters) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,5-dimethyl 3-(3-chlorophenyl)pentanedioate
Reactant of Route 2
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1,5-dimethyl 3-(3-chlorophenyl)pentanedioate

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